Product packaging for 2,3,4-Trichlorobenzonitrile(Cat. No.:CAS No. 2112-31-4)

2,3,4-Trichlorobenzonitrile

Cat. No.: B031827
CAS No.: 2112-31-4
M. Wt: 206.5 g/mol
InChI Key: BECLFYHEMQTGQV-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

The primary significance of 2,3,4-trichlorobenzonitrile in modern chemical science lies in its role as a specialized chemical intermediate. It serves as a key starting material or building block in the multi-step synthesis of complex organic molecules, particularly within the pharmaceutical industry. A notable application is its use as an intermediate in the synthesis of Anagrelide and its related compounds. spectrasynth.comwikipedia.org Anagrelide is a medication used for the treatment of essential thrombocytosis, a condition involving the overproduction of blood platelets. wikipedia.org The synthesis of such pharmacologically active agents often requires precisely substituted precursors, and this compound provides the necessary chlorinated and nitrated benzene (B151609) core structure for constructing the final quinazoline (B50416) ring system of the drug. spectrasynth.comwikipedia.org

Beyond this specific application, the broader class of chlorinated benzonitriles is of high interest in the development of agrochemicals and dyes. ontosight.ai While direct applications of the 2,3,4-isomer in these areas are less documented than for its isomers, its structural motifs are relevant to structure-activity relationship studies. The nitrile group, combined with the electron-withdrawing chlorine atoms, creates an electron-deficient aromatic system, influencing the compound's reactivity and making it a subject of interest for creating new functional materials. cymitquimica.com

Historical Context of Research on Halogenated Benzonitriles

The study of halogenated benzonitriles is built upon several centuries of foundational chemical discoveries. The history of nitriles began in 1782 when C. W. Scheele first synthesized hydrogen cyanide. wikipedia.org This was followed by the preparation of benzonitrile (B105546) in the 1830s and its structural elucidation in 1844 by Hermann Fehling, who also coined the term "nitrile". wikipedia.org

The incorporation of halogens onto aromatic rings became a major area of research in the mid-19th century, with chemists exploring electrophilic halogenation reactions. However, these early methods often lacked precise control, especially on electron-rich aromatic systems. nih.gov The development of more sophisticated synthetic techniques throughout the 20th century, such as the Sandmeyer reaction, provided more reliable routes to introduce nitrile groups onto halogenated benzene rings. wikipedia.org

A significant leap forward came with the advent of modern transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed cyanation of aryl halides, discovered in the 1970s and greatly improved in subsequent decades, has become a cornerstone methodology for the efficient synthesis of a vast array of substituted benzonitriles, including halogenated variants. nih.gov These advancements have allowed chemists to design and construct complex molecules like this compound with a high degree of precision, enabling the synthesis of targeted molecules for pharmaceutical and materials science applications. ontosight.ai

Scope and Research Trajectories for this compound

Current and future research involving this compound and related compounds is proceeding along several key trajectories.

Synthetic Applications: The primary research focus remains its utilization as a key intermediate in organic synthesis. spectrasynth.com Chemists continue to explore its reactivity to build complex molecular architectures, particularly for the development of new pharmaceutical agents and other functional materials. cymitquimica.com The unique substitution pattern of this compound makes it a valuable tool for creating specific target molecules that might not be accessible from its more common isomers.

Toxicological and Environmental Research: There is a growing research interest in the environmental fate and toxicological profiles of chlorinated aromatic compounds. cdc.govcdc.gov Chlorinated benzonitriles can be formed as degradation products from larger, more complex molecules, such as certain pesticides or pigments. rsc.orgacs.org Therefore, research is directed at understanding their persistence, degradation pathways in the environment, and potential for bioaccumulation. researchgate.net Studies on the degradation of amines during water treatment processes, for example, have noted the formation of nitriles, highlighting the need to understand the behavior of these compounds in environmental systems. rsc.orgacs.org

Computational and Spectroscopic Studies: Modern computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. weizmann.ac.il Research trajectories include the use of computational models to study the molecular geometry, electronic structure, and vibrational spectra of halogenated benzonitriles. figshare.comresearchgate.netfrontiersin.org These theoretical studies help in understanding the fundamental properties of compounds like this compound, predicting their behavior in chemical reactions, and interpreting experimental spectroscopic data. researchgate.netacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2112-31-4 spectrasynth.com
Molecular Formula C₇H₂Cl₃N spectrasynth.com
Molecular Weight 206.46 g/mol spectrasynth.com

| Appearance | Light Yellow Solid | spectrasynth.com |

Table 2: Positional Isomers of Trichlorobenzonitrile

Compound Name CAS Number Molecular Formula Source(s)
This compound 2112-31-4 C₇H₂Cl₃N spectrasynth.com
2,3,5-Trichlorobenzonitrile 6575-02-6 C₇H₂Cl₃N
2,3,6-Trichlorobenzonitrile Not specified in results C₇H₂Cl₃N ontosight.ai
2,4,6-Trichlorobenzonitrile 6575-05-9 C₇H₂Cl₃N nih.govchemsrc.com

| 3,4,5-Trichlorobenzonitrile | 6575-06-0 | C₇H₂Cl₃N | cymitquimica.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl3N B031827 2,3,4-Trichlorobenzonitrile CAS No. 2112-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECLFYHEMQTGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175347
Record name Benzonitrile, 2,3,4-trichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112-31-4
Record name Benzonitrile, 2,3,4-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002112314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,3,4-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Optimization for 2,3,4 Trichlorobenzonitrile

Classic Synthetic Routes and Their Academic Refinements

The synthesis of 2,3,4-trichlorobenzonitrile, a pivotal intermediate in various chemical manufacturing processes, is predominantly achieved through well-established chemical transformations. These classical methodologies, including the Sandmeyer reaction and conversions from other functionalized chlorinated benzenes, have been the focus of academic research to enhance reaction yields, optimize conditions, and elucidate mechanistic pathways.

Sandmeyer Reaction Applications and Mechanistic Studies

A primary and widely utilized method for the preparation of this compound is the Sandmeyer reaction. This process commences with the corresponding aniline (B41778) and proceeds through a diazonium salt intermediate.

The initial and critical stage in this synthetic sequence is the diazotization of 2,3,4-trichloroaniline. This transformation is typically conducted in a strong acidic medium, such as hydrochloric or sulfuric acid, through the addition of sodium nitrite. Precise temperature control is paramount, with the reaction mixture being maintained at low temperatures, generally between 0 and 5 °C. This is to ensure the stability of the resultant 2,3,4-trichlorobenzenediazonium chloride, as diazonium salts are prone to decomposition at higher temperatures. The highly reactive nature of this intermediate necessitates its prompt use in the subsequent cyanation step to prevent the formation of unwanted byproducts.

Following its formation, the 2,3,4-trichlorobenzenediazonium chloride is introduced to a solution containing a cyanide source, most commonly copper(I) cyanide (CuCN). This step facilitates the displacement of the diazonium group (-N₂⁺) by a nitrile group (-CN), yielding this compound. The generally accepted mechanism for this transformation involves a single electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper cyanide complex to form the final nitrile product. The catalytic role of the copper(I) salt is essential for the efficacy of this reaction.

Reaction StageKey ReactantsEssential ConditionsPrimary Product
Diazotization 2,3,4-Trichloroaniline, Sodium Nitrite, Acid (e.g., HCl)0-5 °C2,3,4-Trichlorobenzenediazonium chloride
Cyanation 2,3,4-Trichlorobenzenediazonium chloride, Copper(I) CyanideControlled TemperatureThis compound

Conversion from Chlorinated Benzaldehydes and Benzoic Acids

Alternative synthetic approaches to this compound leverage other functional groups on the chlorinated benzene (B151609) ring as starting points. One such method begins with 2,3,4-trichlorobenzaldehyde. The aldehyde is first converted into an oxime through a reaction with hydroxylamine. The subsequent dehydration of this oxime, typically achieved using reagents such as acetic anhydride (B1165640) or thionyl chloride, results in the formation of this compound.

In a similar vein, 2,3,4-trichlorobenzoic acid can serve as a precursor. The carboxylic acid is initially converted to the corresponding primary amide, 2,3,4-trichlorobenzamide. This can be accomplished by reaction with ammonia (B1221849), often via an acid chloride intermediate. The final step involves the dehydration of the amide to the nitrile. This transformation is commonly effected using potent dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Starting MaterialIntermediate CompoundKey Reagent for Nitrile Formation
2,3,4-Trichlorobenzaldehyde 2,3,4-Trichlorobenzaldehyde OximeAcetic Anhydride or Thionyl Chloride
2,3,4-Trichlorobenzoic Acid 2,3,4-TrichlorobenzamidePhosphorus Pentoxide or Thionyl Chloride

Halogen Exchange Reactions in Activated Chlorobenzonitriles

Role of Alkali Metal Fluorides

The halogen exchange (HALEX) reaction is a common method for introducing fluorine atoms into an aromatic system, often by replacing chlorine atoms. In the context of converting polychlorinated benzonitriles, alkali metal fluorides serve as the primary fluoride (B91410) source. google.com The reactivity of these fluorides is crucial for the success of the synthesis.

Preferred alkali metal fluorides for these reactions are potassium fluoride (KF), rubidium fluoride (RbF), and cesium fluoride (CsF), or combinations thereof. google.comgoogle.com Potassium fluoride is frequently used, and a notable advantage is its tolerance for a water content of up to 3%, which allows for the use of technical grade KF without extensive pretreatment. google.com The choice of fluoride can significantly impact the reaction, with mixtures sometimes offering synergistic effects. For instance, mixtures of potassium fluoride and cesium fluoride, particularly those containing around 10% by weight of cesium fluoride, have been employed effectively. google.com

The process involves reacting a starting compound like this compound with the alkali metal fluoride to replace one or more chlorine atoms with fluorine. google.com The reaction is typically catalyzed, for example, by a quaternary ammonium (B1175870) compound or a phase transfer catalyst to enhance the reactivity of the fluoride salt in the organic medium. google.comgoogle.com

Solvation Effects in Halogen Exchange

In some processes, there is a significant effort to develop solvent-free or low-solvent conditions to address stirring and workup challenges. google.com In such cases, the reaction may rely on a phase transfer catalyst, such as a quaternary ammonium compound or a crown ether (e.g., 18-crown-6), to facilitate the reaction between the solid alkali metal fluoride and the organic substrate. google.com The catalyst essentially transfers the fluoride anion from the solid phase to the organic phase where the reaction occurs. For instance, polyethylene (B3416737) glycol dimethyl ethers are effective polyethers used in these catalyst systems. google.com The use of tetraalkylammonium fluorides can sometimes serve a dual role as both the fluoride source and the phase transfer catalyst, potentially eliminating the need for an additional catalyst. google.com

Emerging Synthetic Approaches and Green Chemistry Principles

In line with the principles of green chemistry, modern synthetic approaches aim to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. wjpmr.com This involves exploring alternative reagents, catalytic systems, and reaction conditions that are more environmentally benign. wjpmr.comunibo.it The replacement of hazardous solvents with greener alternatives like ethyl acetate (B1210297) or the use of solvent-free conditions are key areas of investigation. unibo.itsphinxsai.com

Catalytic Vapor Phase Ammoxidation

Catalytic vapor phase ammoxidation is an industrially significant and environmentally friendly process for converting alkyl-substituted aromatic compounds into the corresponding nitriles. researchgate.net This method is advantageous as its only major byproduct is water. researchgate.net The process involves the reaction of the hydrocarbon substrate with ammonia and oxygen in the vapor phase over a heterogeneous catalyst at elevated temperatures. google.comwikipedia.org For the synthesis of this compound, the corresponding substrate would be 2,3,4-trichlorotoluene. The reaction is a partial oxidation process. wikipedia.org

The success of vapor phase ammoxidation hinges on the catalyst, which must be highly active and selective. Vanadium-based catalysts, particularly those supported on materials like alumina (B75360) (Al₂O₃), are widely used due to their redox properties. researchgate.net The catalytic activity of vanadium pentoxide (V₂O₅) can be significantly enhanced by the addition of various metal oxide promoters. researchgate.net

The reaction is typically carried out at temperatures ranging from 300°C to 600°C. google.com The reactant stream consists of the organic substrate, ammonia, and oxygen. The molar ratios of these reactants are critical for optimizing the yield of the nitrile product while minimizing undesirable side reactions, such as the combustion of ammonia and the hydrocarbon. google.com

ParameterTypical Range/ValueReference
CatalystVanadium and Molybdenum oxides; Bismuth phosphomolybdate wikipedia.org
SupportAlumina (Al₂O₃), Al₂O₃-ZrO₂ researchgate.netsemanticscholar.org
PromotersMoO₃, WO₃, La₂O₃ researchgate.net
Temperature300 - 600°C google.com
PressureAtmospheric up to 100 atm google.com
Reactant Mole Ratio (NH₃:Substrate)1.5:1 to 5:1 google.com
Reactant Mole Ratio (O₂:Substrate)1.5:1 to 10:1 google.com

The ammoxidation of alkyl-substituted aromatics is understood to proceed through a series of oxidative steps on the catalyst surface. The mechanism exploits the relative weakness of the C-H bonds in the benzylic position of the alkyl group. wikipedia.org The reaction is believed to be initiated by the abstraction of a hydrogen atom from the methyl group of the substituted toluene (B28343), leading to the formation of a benzyl-like radical intermediate.

This intermediate is then further oxidized, likely through species like aldehydes or alcohols, which are subsequently converted to the nitrile in the presence of ammonia and oxygen. wikipedia.org For substituted toluenes, the reaction pathway involves the sequential transformation of the methyl group into the nitrile functionality while leaving the substituents on the aromatic ring intact. For example, 2-chlorotoluene (B165313) is converted to 2-chlorobenzonitrile. wikipedia.org The catalyst's role is to facilitate these multi-electron oxidation steps and the incorporation of nitrogen from ammonia.

Exploration of Alternative Cyano-Introduction Methods

Beyond ammoxidation, other methods for introducing the cyano group onto the aromatic ring are being explored, often with a focus on green chemistry principles.

One alternative involves the reaction of an aromatic trichloromethyl derivative with ammonium chloride. For instance, compounds like 2,4-dichlorobenzotrichloride can be converted to 2,4-dichlorobenzonitrile (B1293624) by heating with ammonium chloride, often in the presence of a catalyst such as copper or zinc chloride. googleapis.com This reaction proceeds at high temperatures (e.g., 180-230°C) and produces the desired nitrile with hydrogen chloride as a byproduct. googleapis.com

Another approach is the dehydration of aldoximes. This method involves converting an aldehyde to an aldoxime, which is then dehydrated to form the nitrile. sphinxsai.com This conversion can be achieved using various reagents under mild conditions, and research has focused on developing solvent-free methods to enhance the environmental compatibility of the process. sphinxsai.com For the synthesis of this compound, this would involve the dehydration of 2,3,4-trichlorobenzaldoxime.

The use of ionic liquids as recyclable catalysts and solvents represents another green synthetic route. rsc.orgresearchgate.net These materials can simplify product separation and catalyst recovery, aligning with the goals of sustainable chemistry. rsc.orgresearchgate.net

Process Optimization Strategies for Enhanced Yield and Purity

Temperature is a critical parameter in chemical synthesis, directly influencing reaction rates and the selectivity of chemical transformations. In the synthesis of substituted benzonitriles, precise temperature control is paramount for maximizing yield and minimizing the formation of unwanted byproducts. For instance, in related nitrile syntheses, reaction temperatures can vary widely depending on the specific methodology. The condensation of some organonitriles proceeds efficiently at 60 °C, while others, particularly those involving less reactive aliphatic nitriles, may require temperatures of 140 °C or higher to achieve complete transformation. nih.gov Similarly, the synthesis of 2,6-dichlorobenzonitrile (B3417380) via de-nitrochlorination is typically carried out at temperatures between 185°C and 195°C for 8 to 10 hours. google.com

Effective reaction monitoring is crucial for determining the optimal reaction time and ensuring the process has reached completion. A common and effective technique for monitoring the progress of organic reactions is Thin Layer Chromatography (TLC). researchgate.net TLC allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the product, helping to prevent the development of side reactions that can occur with prolonged reaction times or excessive heating.

Table 1: Illustrative Temperature Conditions in Benzonitrile (B105546) Synthesis

Reaction Type Temperature Range (°C) Typical Duration (hours)
De-nitrochlorination of 2-chloro-6-nitrobenzonitrile 150 - 200 8 - 10
Condensation of Aliphatic Nitriles ≥140 Not Specified

This table presents data from syntheses of related benzonitrile compounds to illustrate typical process parameters.

The molar ratio of reactants is a fundamental aspect of process optimization. Adjusting these ratios can significantly impact product yield and the impurity profile. In the ammoxidation of dichlorotoluenes to produce dichlorobenzonitriles, a significant excess of ammonia and air relative to the dichlorotoluene substrate is often employed. For example, a molar ratio of 2,3-dichlorotoluene (B105489) to liquefied ammonia to air of 1:2.5:27 has been utilized in catalytic ammoxidation processes. google.com This excess of ammonia helps to drive the reaction towards the desired nitrile product and can suppress the formation of other nitrogen-containing compounds.

Mitigating side reactions is a primary goal of stoichiometric optimization. One common side reaction in processes involving sensitive reagents is hydrolysis due to the presence of water. The removal of water from the reaction mixture can be critical for increasing reaction rates, improving yields, and minimizing the formation of byproducts such as amides or carboxylic acids. A practical method to achieve this is through azeotropic distillation, where a low-boiling aprotic solvent like toluene or xylene is added to the reaction mixture. google.com A portion of this solvent is then distilled off, removing water as an azeotrope. google.com Furthermore, conducting reactions under an inert atmosphere, such as nitrogen or argon, can prevent oxidation and other unwanted side reactions involving atmospheric oxygen. google.com

Table 2: Example of Reactant Stoichiometry in a Related Synthesis

Reactant Molar Ratio Purpose
2,3-Dichlorotoluene 1 Substrate
Liquefied Ammonia 2.5 Nitrogen Source/Excess to drive reaction

This table is based on the catalytic ammoxidation process for producing dichlorobenzonitrile and serves as an example of stoichiometric control. google.com

The isolation and purification of this compound and its precursors are essential for obtaining a product of high purity. A multi-step purification protocol is often necessary.

Initial Workup: The first stage typically involves neutralizing the reaction mixture and removing inorganic salts. For instance, after a reaction, the resulting mass might be diluted with a solvent like monochlorobenzene and washed with an aqueous basic solution, such as 10% sodium carbonate, to remove acidic impurities. google.com

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain soluble at all temperatures. ijddr.in For dichlorobenzonitriles, methanol (B129727) has been used as a solvent for crystallization, where the solution is refluxed and then cooled to induce the formation of pure crystals. google.com

Distillation: For liquid intermediates or if the final product is a low-melting solid, distillation under reduced pressure (vacuum distillation) is an effective purification method. alfa-chemistry.com This technique is particularly useful for separating compounds with high boiling points, as it allows distillation to occur at a lower temperature, preventing thermal degradation. Benzonitrile itself can be purified by drying with agents like calcium sulfate (B86663) (CaSO₄) or potassium carbonate (K₂CO₃) followed by distillation under reduced pressure. alfa-chemistry.com

Decolorization: If the product is colored by high-molecular-weight byproducts, treatment with activated charcoal can be employed. google.com The charcoal adsorbs the colored impurities, and subsequent filtration yields a decolorized solution from which the pure product can be crystallized. google.com

Chemical Reactivity and Mechanistic Investigations of 2,3,4 Trichlorobenzonitrile

Reactivity of the Nitrile Functional Group

The carbon atom of the nitrile group is electrophilic, while the nitrogen atom is weakly basic and nucleophilic due to its lone pair of electrons. This polarity allows for reactions with both nucleophiles at the carbon and electrophiles at the nitrogen.

The reduction of the nitrile group is a fundamental transformation that yields primary amines. This can be achieved through various methods, including catalytic hydrogenation and the use of chemical hydride reducing agents. The resulting product from 2,3,4-trichlorobenzonitrile is 2,3,4-trichlorobenzylamine.

Catalytic hydrogenation is a widely used and economical method for the reduction of nitriles to primary amines. wikipedia.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The reaction typically proceeds through a series of steps on the catalyst surface. The generally accepted mechanism for the hydrogenation of benzonitriles involves the initial formation of an imine intermediate, which is then further reduced to the primary amine. wikipedia.orgnih.gov

Mechanism Steps:

Adsorption: Both this compound and hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Addition: Two hydrogen atoms add across the carbon-nitrogen triple bond in a stepwise manner, forming a surface-bound imine intermediate (2,3,4-trichlorobenzylidenamine).

Further Hydrogenation: The imine intermediate is subsequently hydrogenated, with two more hydrogen atoms adding across the carbon-nitrogen double bond to yield the final primary amine product, 2,3,4-trichlorobenzylamine.

A potential side reaction is the condensation of the intermediate imine with the product primary amine, which can lead to the formation of secondary amines. wikipedia.orgnih.gov The choice of catalyst, solvent, temperature, and hydrogen pressure are crucial factors in maximizing the selectivity for the primary amine. wikipedia.org

Common catalysts for this transformation are Group 10 metals. wikipedia.org The table below summarizes catalysts frequently employed for nitrile hydrogenation.

CatalystTypical ConditionsSelectivity Notes
Raney Nickel Ethanol or Ammonia (B1221849)/Ethanol, Moderate T & POften used commercially; ammonia can help suppress secondary amine formation.
Palladium on Carbon (Pd/C) Various solvents (e.g., Ethanol, Ethyl Acetate), RT-100°C, 1-50 atm H₂Highly active; can sometimes lead to hydrogenolysis of the C-N bond in benzylamines, forming toluene (B28343) derivatives as byproducts. acs.org
Platinum Dioxide (PtO₂) Acetic Acid or Ethanol, RT, 1-4 atm H₂Effective catalyst, often used for a wide range of functional group reductions.
Ruthenium (Ru) complexes Isopropanol (transfer hydrogenation)Can be highly selective for primary amines under specific conditions. organic-chemistry.org

This table presents general conditions for nitrile hydrogenation; specific parameters for this compound may vary.

Chemical hydrides are powerful reducing agents capable of converting nitriles to primary amines under stoichiometric conditions. Lithium Aluminum Hydride (LiAlH₄) is the most common reagent for this transformation. chemistrysteps.com

The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This initial attack breaks one of the π-bonds of the triple bond and forms an intermediate imine salt. chemistrysteps.com This intermediate is not stable and rapidly undergoes a second hydride addition to the carbon atom, resulting in a di-anionic species. chemistrysteps.com A subsequent aqueous or acidic workup is required to protonate the nitrogen atom, yielding the primary amine, 2,3,4-trichlorobenzylamine.

Mechanism Pathway with LiAlH₄:

First Hydride Attack: A hydride ion from LiAlH₄ attacks the nitrile carbon of this compound.

Formation of Imine Salt: This forms an intermediate aluminum-complexed imine.

Second Hydride Attack: A second hydride ion attacks the imine carbon.

Formation of Amine Salt: This results in a lithium-aluminum salt of the amine.

Aqueous Workup: Addition of water protonates the nitrogen to give the final product, 2,3,4-trichlorobenzylamine.

Milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) can be used to reduce nitriles to aldehydes by stopping the reaction at the imine stage, followed by hydrolysis. wikipedia.orgchemistrysteps.com However, for the complete reduction to the amine, a strong hydride source like LiAlH₄ is typically employed.

The nitrile group can be hydrolyzed to a carboxylic acid in the presence of water under either acidic or basic conditions. libretexts.orgchemguide.co.ukchemistrysteps.com For this compound, this reaction yields 2,3,4-trichlorobenzoic acid. The process generally requires heating to proceed at a reasonable rate. chemguide.co.uk

Under acidic conditions, the hydrolysis of a nitrile proceeds via a two-stage mechanism, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

The mechanism for the acid-catalyzed hydrolysis of benzonitriles has been shown to involve an initial protonation of the nitrogen atom. semanticscholar.orgrsc.orgrsc.org This protonation makes the nitrile carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. pearson.com

Mechanism Steps:

Protonation: The nitrogen atom of the nitrile group is protonated by the acid catalyst (e.g., H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom of the protonated nitrile.

Deprotonation: A proton is transferred from the oxygen atom to a water molecule, forming a species known as an imidic acid.

Tautomerization: The imidic acid, the nitrogen analog of an enol, tautomerizes to the more stable amide (2,3,4-trichlorobenzamide). chemistrysteps.com

Amide Hydrolysis: The resulting amide is then hydrolyzed under the acidic conditions to form the carboxylic acid (2,3,4-trichlorobenzoic acid) and an ammonium ion (NH₄⁺).

This mechanism is consistent with studies on the hydrolysis of benzonitrile (B105546) in various mineral acids like sulfuric, perchloric, and hydrochloric acid. semanticscholar.orgrsc.orgrsc.org

Optimizing the yield of the desired carboxylic acid from nitrile hydrolysis involves controlling the reaction conditions to ensure complete conversion while minimizing side reactions. Key parameters include the choice and concentration of the acid catalyst, reaction temperature, and reaction time.

Studies on benzonitrile hydrolysis have shown that increasing the concentration of the mineral acid generally leads to a significant increase in the reaction rate. rsc.org However, extremely high acid concentrations can be counterproductive. The temperature is also a critical factor; heating is typically required to drive the hydrolysis to completion in a reasonable timeframe. chemguide.co.uk

The table below outlines the general effects of various parameters on the acid-catalyzed hydrolysis of aromatic nitriles.

ParameterEffect on Reaction RateEffect on Yield/SelectivityTypical Conditions
Acid Concentration Rate increases with acid concentration up to a certain point. rsc.orgHigh concentrations ensure complete protonation and drive the reaction forward. Can cause decomposition at very high levels.Dilute to moderately concentrated H₂SO₄ or HCl.
Temperature Rate increases significantly with temperature.Higher temperatures ensure the hydrolysis of the stable amide intermediate. Reflux conditions are common. libretexts.orgchemguide.co.ukHeating under reflux.
Reaction Time Longer times lead to higher conversion.Sufficient time is needed for the two-stage hydrolysis (nitrile to amide, then amide to acid) to complete.Several hours, monitored by TLC or GC.
Water Content A sufficient amount of water is required as it is a reactant.The reaction is a hydrolysis; water is consumed stoichiometrically.Aqueous acid solutions.

This table provides a general guide for optimizing the hydrolysis of aromatic nitriles. Specific optimal conditions for this compound would require experimental determination.

Oxidation Pathways and Product Characterization

The oxidation of polychlorinated aromatic compounds like this compound is a critical area of study, particularly for environmental remediation. While specific studies detailing the oxidation of this compound are not extensively documented in the literature, its degradation pathways can be inferred from research on related polychlorinated benzenes and benzonitriles.

Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective for breaking down recalcitrant organic pollutants. The reaction of hydroxyl radicals with polychlorinated biphenyls (PCBs), for instance, proceeds via the addition of the hydroxyl group to non-halogenated sites on the aromatic ring . For this compound, this would suggest that •OH attack would preferentially occur at the C5 or C6 positions, leading to the formation of hydroxylated intermediates. These intermediates can undergo further oxidation, potentially leading to ring cleavage and mineralization into CO2, H2O, and inorganic halides. The rate of oxidation is generally observed to decrease as the degree of chlorination increases .

Another potential oxidation pathway is ozonolysis. Ozonolysis reactions involve the cleavage of double bonds within the aromatic ring by ozone (O3) masterorganicchemistry.comyoutube.com. This process would break down the benzene (B151609) ring of this compound, forming various smaller, oxygenated organic molecules, which are typically more biodegradable than the parent compound. The reaction proceeds through the formation of an ozonide intermediate, which is then worked up to yield carbonyl compounds masterorganicchemistry.comaskfilo.com.

Furthermore, photochemical oxidation presents a viable degradation route. Under UV irradiation, and potentially in the presence of a photocatalyst, reactive radical species can be generated that initiate the degradation of the molecule acs.orgrsc.org. For example, photochemical oxidation of chloride ions in the presence of ozone generates hydroxyl radicals and other reactive species that can effectively degrade chlorinated compounds nih.gov.

The characterization of oxidation products typically involves advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify the various intermediates and final degradation products.

Aromatic Substitution Reactions

The reactivity of the this compound ring in substitution reactions is profoundly influenced by its substituents. The three chlorine atoms and the nitrile group are all electron-withdrawing, which has opposing effects on nucleophilic versus electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings bearing strong electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. The presence of multiple electron-withdrawing groups on the this compound ring makes it a prime candidate for this type of reaction.

Influence of Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate libretexts.orgmasterorganicchemistry.com. The nitrile (-CN) group is a powerful EWG, exerting its influence through both induction and resonance. The chlorine atoms are also electron-withdrawing, primarily through their inductive effect.

The cumulative effect of these four EWGs makes the aromatic ring of this compound highly electron-deficient (electrophilic) and thus susceptible to attack by nucleophiles. The rate of SNAr reactions increases dramatically with the number of EWGs present on the ring masterorganicchemistry.com. The ability of the EWGs to stabilize the negative charge of the intermediate is greatest when they are positioned ortho or para to the site of nucleophilic attack libretexts.org.

Table 1: Influence of Electron-Withdrawing Groups on Aromatic Rings for SNAr

Electron-Withdrawing GroupActivating EffectPrimary Mechanism of Action
-NO2 (Nitro)Strongly ActivatingResonance and Induction
-CN (Nitrile/Cyano)Strongly ActivatingResonance and Induction
-Cl, -Br, -I (Halogens)Moderately ActivatingInduction
-C(O)R (Carbonyl)Moderately ActivatingResonance and Induction
Regioselectivity and Steric Effects

Regioselectivity in SNAr reactions is determined by the position that leads to the most stable Meisenheimer complex. In this compound, a nucleophile can attack the carbons bearing any of the three chlorine atoms (C2, C3, or C4).

Attack at C4: The chlorine at C4 is para to the strongly activating nitrile group. Nucleophilic attack at this position allows the negative charge of the intermediate to be delocalized onto the nitrile group through resonance, providing significant stabilization.

Attack at C2: The chlorine at C2 is ortho to the nitrile group. Attack here also allows for resonance stabilization of the negative charge by the nitrile group.

Attack at C3: The chlorine at C3 is meta to the nitrile group. The negative charge of the intermediate formed upon attack at this position cannot be directly delocalized onto the nitrile group via resonance.

Based on electronic effects, substitution is strongly favored at the C2 and C4 positions over the C3 position. The choice between C2 and C4 is more subtle. Steric hindrance from the adjacent chlorine at C3 might slightly disfavor the approach of a nucleophile to the C2 and C4 positions compared to a less crowded ring. However, studies on similarly substituted rings, such as 2,4,6-trinitrobenzonitrile, have shown regioselective substitution for a nitro group in the ortho-position, suggesting that electronic activation often overcomes moderate steric hindrance rsc.org. Therefore, a mixture of C2 and C4 substitution products is expected, with the precise ratio depending on the specific nucleophile and reaction conditions.

Electrophilic Aromatic Substitution Rates and Positional Selectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The presence of four strong electron-withdrawing groups on this compound makes the ring extremely electron-deficient and therefore highly deactivated towards EAS libretexts.org. The reaction rate would be exceptionally slow, requiring harsh conditions and powerful electrophiles.

Should a reaction be forced to occur, the positional selectivity is determined by the directing effects of the existing substituents. There are two unsubstituted positions available for attack: C5 and C6.

Nitrile (-CN) group: A strong deactivating group that directs incoming electrophiles to the meta position (C5).

Chlorine (-Cl) atoms: Deactivating groups that direct incoming electrophiles to the ortho and para positions libretexts.orgorganicchemistrytutor.com.

The directing effects of the substituents on the available C5 and C6 positions are in conflict.

Table 2: Directing Effects of Substituents for Electrophilic Attack on this compound

SubstituentPositionDirecting Influence on C5Directing Influence on C6
-CNC1Meta (Directing)-
-ClC2MetaPara (Directing)
-ClC3MetaOrtho (Directing)
-ClC4Ortho (Directing)Meta

Predicting the major product is challenging due to these competing influences. The C6 position is ortho to the C3-Cl and para to the C2-Cl, receiving two directing influences from the halogens. The C5 position is meta to the powerful -CN director and ortho to the C4-Cl. Given the extreme deactivation of the entire ring, it is difficult to predict a definitive outcome without experimental data. However, in heavily deactivated systems, the meta-directing influence of the strongest deactivator often plays a significant role.

Advanced Reaction Mechanism Elucidation

Modern computational and experimental techniques are invaluable for elucidating the complex reaction mechanisms of molecules like this compound.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool used to investigate reaction pathways researchgate.netresearchgate.net. For this compound, DFT calculations could be employed to:

Model the geometries and energies of reactants, transition states, and intermediates (like Meisenheimer complexes).

Calculate the activation energy barriers for nucleophilic attack at C2, C3, and C4, thereby predicting the regioselectivity of SNAr reactions.

Determine the relative stabilities of the carbocation intermediates (sigma complexes) in EAS to predict the most likely site of substitution.

Explore whether SNAr reactions proceed through a traditional two-step mechanism or a concerted pathway, a topic of recent investigation which suggests that concerted mechanisms may be more common than previously thought, especially with good leaving groups like chloride nih.govspringernature.com.

Kinetic Studies: Experimental rate measurements can provide insight into the reaction mechanism. For SNAr reactions, determining the reaction order with respect to the nucleophile and substrate can help confirm the addition-elimination pathway. Kinetic Isotope Effect (KIE) studies, particularly using 13C NMR, are sophisticated methods that can provide direct evidence about the nature of the rate-determining step and can help distinguish between stepwise and concerted mechanisms nih.gov.

Spectroscopic Identification of Intermediates: In some SNAr reactions, the Meisenheimer complex is stable enough to be detected or even isolated. Techniques like NMR spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify and characterize these crucial intermediates, providing direct proof of the stepwise mechanistic pathway researchgate.net.

Experimental Methodologies for Probing Mechanisms of this compound Reactivity

The elucidation of reaction mechanisms for compounds such as this compound relies on a suite of sophisticated experimental techniques. These methods provide insights into the stepwise molecular transformations, the nature of transient intermediates, and the structure of the highest energy point on the reaction coordinate, the transition state. While specific experimental data for this compound is limited in publicly accessible literature, the principles of these methodologies are broadly applicable to understanding its reactivity, particularly in processes like nucleophilic aromatic substitution (SNAr).

Kinetic Isotope Effects and Transition State Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the mechanism of a chemical reaction by observing the change in reaction rate upon isotopic substitution. The magnitude of the KIE can provide information about bond-breaking and bond-forming events in the rate-determining step of a reaction. For a reaction involving this compound, such as nucleophilic substitution at one of the chlorinated positions, a primary KIE would be expected if the carbon-chlorine bond is broken in the rate-determining step.

For instance, in a hypothetical SNAr reaction where a nucleophile attacks the carbon bearing a chlorine atom, replacing that chlorine with a heavier isotope (e.g., 37Cl for 35Cl) could lead to a measurable KIE. If the C-Cl bond cleavage is part of the rate-determining step, a normal KIE (klight/kheavy > 1) would be anticipated, as the bond to the lighter isotope is weaker and more easily broken.

Table 1: Hypothetical Kinetic Isotope Effects for Nucleophilic Aromatic Substitution of this compound

Isotopically Labeled PositionExpected KIE (kH/kD or k35/k37)Mechanistic Implication of a Significant KIE (>1)
C-H bonds on the aromatic ringNear 1C-H bond is not broken in the rate-determining step.
Nucleophile (e.g., N-H vs. N-D)> 1Proton transfer from the nucleophile is involved in the rate-determining step.
Leaving Group (C-35Cl vs. C-37Cl)> 1C-Cl bond cleavage is part of the rate-determining step.

Transition state analysis involves interpreting experimental data, such as KIEs and activation parameters (enthalpy and entropy of activation), to deduce the structure and properties of the transition state. A large, positive entropy of activation, for example, might suggest a dissociative mechanism where the transition state is more disordered than the reactants. Conversely, a large, negative entropy of activation would be consistent with an associative mechanism where the nucleophile and substrate come together to form a more ordered transition state.

Intermediate Detection and Characterization Techniques

Many chemical reactions, including nucleophilic aromatic substitutions that this compound would likely undergo, proceed through one or more reactive intermediates. The direct detection and characterization of these transient species provide invaluable evidence for a proposed reaction mechanism.

For SNAr reactions of activated haloarenes, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is a key mechanistic feature. nih.gov In the case of this compound, attack by a nucleophile at a carbon atom bearing a chlorine atom would lead to the formation of a corresponding Meisenheimer-like intermediate.

Several spectroscopic techniques can be employed to detect and characterize such intermediates:

Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting the reaction at low temperatures to slow down the decomposition of the intermediate, it may be possible to observe its characteristic NMR signals. For a Meisenheimer complex of this compound, one would expect to see significant changes in the 1H and 13C NMR chemical shifts of the aromatic ring carbons and protons due to the change in hybridization and electron density.

UV-Visible (UV-Vis) Spectroscopy: The formation of highly conjugated and often colored Meisenheimer complexes can be monitored by the appearance of new, long-wavelength absorption bands in the UV-Vis spectrum.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for identifying and characterizing charged intermediates in solution. nih.govrsc.org It allows for the direct observation of the mass-to-charge ratio of transient species.

In addition to direct detection, trapping experiments can provide indirect evidence for the existence of an intermediate. In this approach, a "trapping" agent is added to the reaction mixture that is known to react rapidly and specifically with the proposed intermediate to form a stable, characterizable product.

Theoretical Approaches to Reaction Pathway Analysis

In conjunction with experimental studies, theoretical and computational methods provide a powerful lens through which to investigate the intricate details of reaction mechanisms. For a molecule like this compound, where experimental data may be scarce, computational chemistry can offer predictive insights into its reactivity.

Computational Modeling of Reaction Energy Profiles

Computational modeling allows for the mapping of the potential energy surface (PES) of a reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By identifying the minimum energy pathways on the PES, chemists can determine the most likely reaction mechanism.

A key output of these calculations is the reaction energy profile , which plots the energy of the system as it progresses from reactants to products along the reaction coordinate. This profile reveals the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The height of the energy barrier of the transition state (the activation energy) determines the rate of the reaction.

For the reaction of this compound with a nucleophile, computational models could be used to:

Calculate the activation energies for nucleophilic attack at each of the three chlorinated positions to predict the regioselectivity of the reaction.

Determine the relative energies of possible intermediates, such as Meisenheimer complexes.

Compare the energy profiles of different potential mechanisms (e.g., a concerted versus a stepwise SNAr pathway).

Table 2: Illustrative Calculated Relative Energies for a Hypothetical SNAr Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + Nucleophile)0.0Reference energy
Transition State 1 (TS1)+15.2Energy barrier to formation of the intermediate
Meisenheimer Intermediate-5.7A stable intermediate along the reaction pathway
Transition State 2 (TS2)+10.8Energy barrier for the departure of the leaving group
Products-20.5The final, most stable species

Note: These values are hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the geometry and electronic structure of transition states. analis.com.mynanobioletters.com Unlike stable molecules that reside at energy minima, transition states are saddle points on the potential energy surface, possessing one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

By performing a transition state search, computational chemists can obtain the precise three-dimensional arrangement of atoms at the peak of the reaction energy barrier. This information is critical for understanding the nature of the bond-breaking and bond-forming processes. For this compound, such calculations could reveal:

The extent of bond formation between the nucleophile and the aromatic ring in the transition state.

The degree of bond cleavage between the carbon and the leaving chlorine atom.

The distribution of charge in the transition state, which can be correlated with the effects of substituents on the reaction rate (e.g., through a Hammett analysis).

The calculated vibrational frequencies of the transition state can also be used to predict kinetic isotope effects, providing a direct link between theoretical models and experimental observables.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of Molecular Structure on Chemical Reactivity

The chemical behavior of 2,3,4-Trichlorobenzonitrile is governed by the interplay between the benzene (B151609) ring, the three chlorine substituents, and the nitrile functional group. These components influence the electron density distribution across the molecule, thereby determining its susceptibility to various chemical transformations.

The presence and position of chlorine atoms on the benzonitrile (B105546) ring are critical determinants of its chemical reactivity. Halogens like chlorine are electronegative and withdraw electron density from the aromatic ring through the inductive effect (-I effect). libretexts.org This withdrawal makes the ring electron-deficient, or deactivated, compared to unsubstituted benzene. Consequently, electrophilic aromatic substitution reactions on this compound are significantly slower.

Conversely, this electron deficiency can make the ring more susceptible to nucleophilic aromatic substitution, particularly when strong electron-withdrawing groups are present. nih.gov The chlorine atoms themselves are deactivating ortho, para directors. libretexts.org In the case of this compound, the cumulative inductive effect of three chlorine atoms strongly deactivates the ring. The specific substitution pattern (positions 2, 3, and 4) creates a unique electronic environment that influences which, if any, of the chlorine atoms could be displaced in a nucleophilic substitution reaction or where further substitution might occur under forcing conditions. rsc.orgchemguide.co.uk The reactivity is a balance between the inductive withdrawal and the weak resonance donation (+M effect) from the chlorine atoms' lone pairs. libretexts.org

Table 1: Influence of Chlorine Substituents on Aromatic Ring Reactivity

Feature Effect on Benzonitrile Ring Consequence
Inductive Effect (-I) Strong electron withdrawal by three Cl atoms. Deactivates the ring towards electrophilic attack.
Resonance Effect (+M) Weak electron donation from Cl lone pairs. Partially offsets deactivation at ortho/para positions.

The nitrile (-C≡N) group is a powerful electron-withdrawing group (EWG) due to both a strong inductive effect and a resonance effect that pulls electron density from the aromatic ring. wikipedia.org This deactivates the ring towards electrophilic substitution even more than the chlorine atoms. libretexts.org

In electrophilic aromatic substitution, the nitrile group acts as a meta-director. This can be explained by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during the reaction. When an electrophile attacks at the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing nitrile group. libretexts.org This is a highly unstable and energetically unfavorable arrangement. In contrast, attack at the meta position avoids placing the positive charge on this carbon, resulting in a more stable intermediate. libretexts.org Therefore, the nitrile group directs incoming electrophiles to the meta position (position 5 on the this compound ring). The directing ability of the nitrile group has been found to be superior to that of an ester. nih.gov

Table 2: Directing Effects of the Nitrile Group in Electrophilic Aromatic Substitution

Position of Attack Stability of Carbocation Intermediate Directing Outcome
Ortho Destabilized (positive charge adjacent to CN group). Disfavored.
Para Destabilized (positive charge adjacent to CN group). Disfavored.

| Meta | More stable (positive charge is not placed adjacent to the CN group). | Favored director. libretexts.orgsavemyexams.com |

Computational Approaches in of this compound

The exploration of the biological activities of this compound and related compounds is increasingly reliant on computational methods. These in silico techniques provide profound insights into the molecular interactions and properties that govern the compound's efficacy and mechanism of action. By simulating complex biological systems, researchers can predict and analyze the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR), guiding the design of more potent and specific molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are instrumental in elucidating its interaction with biological targets, such as enzymes or receptors. These simulations can provide detailed information about the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-target complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the interaction energy for different conformations and orientations. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are particularly relevant for a chlorinated compound like this compound. For instance, studies on other halogenated compounds have shown that halogen atoms can significantly influence binding affinity and selectivity. Halogen substitutions have been found to enhance the efficiency of reference molecules by stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) level. nih.gov

Molecular docking studies on new 9β-halogenated prostaglandin (B15479496) analogues have demonstrated that these compounds can have higher docking scores compared to recognized drugs, indicating potentially strong binding to their target receptors. mdpi.com For benzonitrile derivatives, precise recognition by host molecules, mimicking receptor binding, has been demonstrated through co-crystallization, which can be conceptually mirrored in molecular docking simulations to understand key-lock complexes. nih.gov

Table 1: Illustrative Molecular Docking Results for a Halogenated Ligand with a Target Protein

Parameter Value Significance
Binding Energy -8.5 kcal/mol Indicates a strong and favorable binding interaction.
Inhibition Constant (Ki) 1.2 µM Predicts the concentration required for significant inhibition.
Interacting Residues Tyr23, Phe56, Arg102 Amino acids in the active site forming key bonds with the ligand.
Types of Interactions Halogen bond, Pi-Pi stacking, Hydrogen bond Specific non-covalent forces stabilizing the ligand-receptor complex.

Note: This table is illustrative and demonstrates typical data obtained from molecular docking simulations for a halogenated compound.

Prediction of Biological Activity Using Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by correlating physicochemical descriptors of a series of compounds with their experimentally determined biological activities. For this compound, QSAR studies can predict its biological activity based on descriptors that quantify its structural, electronic, and physicochemical properties.

The essential steps in a QSAR study involve the selection of a dataset of compounds with known activities, calculation of molecular descriptors, selection of relevant variables, construction of a mathematical model, and validation of the model's predictive power. wikipedia.org

Physicochemical descriptors relevant to this compound would include:

Hydrophobicity (LogP): The octanol-water partition coefficient, which influences the compound's ability to cross cell membranes.

Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity. nih.gov

Steric Parameters: Molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Topological Indices: Numerical descriptors that characterize the molecular structure and branching.

Studies on other benzonitrile derivatives have utilized principal component analysis to correlate biological activities with lipophilicity and adsorptivity, providing insights into their mode of action.

Table 2: Key Physicochemical Descriptors and Their Relevance in QSAR

Descriptor Typical Value Range (Illustrative) Biological Relevance
LogP (Hydrophobicity) 2.0 - 5.0 Membrane permeability and interaction with hydrophobic pockets in receptors.
Molecular Weight 150 - 500 g/mol Influences diffusion and steric fit within the binding site.
Dipole Moment 1.0 - 4.0 Debye Governs electrostatic interactions with the target molecule.
HOMO Energy -7.0 to -5.0 eV Relates to the molecule's ability to donate electrons in a reaction.
LUMO Energy -2.0 to 0.0 eV Relates to the molecule's ability to accept electrons in a reaction.

Note: The values in this table are illustrative for a class of small organic molecules and are not specific to this compound.

Integration of SAR with Molecular Modeling for Receptor Binding

Integrating Structure-Activity Relationship (SAR) data with molecular modeling techniques provides a powerful approach to understanding receptor binding. This integrated approach allows for the rationalization of experimental SAR data in three-dimensional detail and guides the design of new analogs with improved affinity and selectivity.

For a molecule like this compound, this process would involve:

Building a Homology Model: If the crystal structure of the target receptor is not available, a homology model can be constructed based on the known structures of related proteins.

Docking and Scoring: Docking this compound and its analogs into the receptor's binding site to predict their binding modes and affinities. The inclusion of halogen bonding interactions in the scoring functions of docking programs is crucial for accurately predicting the binding of halogenated compounds. researchgate.net

SAR Analysis: Correlating the predicted binding affinities with the experimental biological activities of the compounds. This helps to identify the key structural features responsible for potent activity. For example, the position and number of chlorine atoms on the benzonitrile scaffold can be systematically varied to understand their impact on receptor binding.

Visualizing Interactions: Molecular visualization tools are used to inspect the docked poses and understand the specific interactions between the ligands and the receptor. This can reveal why certain substitutions enhance activity while others diminish it. For instance, steric clashes or the disruption of favorable interactions can explain the loss of affinity for some analogs. nih.gov

This integrated approach has been successfully applied to various classes of compounds, including benzodiazepine (B76468) receptor ligands, where the introduction of specific substituents was shown to significantly alter binding affinity. nih.gov By combining computational modeling with empirical SAR data, a more complete picture of the molecular determinants of receptor binding for compounds like this compound can be developed.

Environmental Fate and Ecotoxicological Research of 2,3,4 Trichlorobenzonitrile

Environmental Persistence and Transport Mechanisms of 2,3,4-Trichlorobenzonitrile

The environmental persistence and transport of this compound are governed by a combination of its physicochemical properties and its susceptibility to biological and non-biological degradation processes. As a chlorinated aromatic nitrile, its fate in various environmental compartments, including soil, water, and sediment, is of significant interest. The chlorine substituents on the benzene (B151609) ring generally increase the compound's hydrophobicity and recalcitrance to degradation compared to the parent benzonitrile (B105546) molecule.

Biodegradation Pathways and Kinetics

Biodegradation is a primary mechanism for the environmental attenuation of many organic pollutants, including chlorinated aromatic compounds. The transformation and potential mineralization of this compound are dependent on the metabolic activities of indigenous microbial communities under different redox conditions.

Under aerobic conditions, the microbial degradation of chlorinated benzenes with four or fewer chlorine atoms is a recognized process. nih.gov Bacteria capable of utilizing such compounds as a sole source of carbon and energy have been identified, often belonging to genera such as Burkholderia and Pseudomonas. nih.gov The initial step in the aerobic degradation of many chlorinated aromatic compounds is the enzymatic insertion of molecular oxygen into the aromatic ring, a reaction catalyzed by oxygenases. eurochlor.org

For this compound, a plausible aerobic degradation pathway would be initiated by a dioxygenase enzyme. This would lead to the formation of a chlorinated catechol intermediate, which would then undergo ring cleavage. nih.govelizadeuniversity.edu.ng The nitrile group (-CN) can be enzymatically hydrolyzed to a carboxylic acid group (-COOH) and ammonia (B1221849) by nitrilase enzymes. nih.govfrontiersin.org This hydrolysis can occur either before or after the initial attack on the aromatic ring.

A hypothetical aerobic degradation pathway for this compound could proceed as follows:

Dioxygenation: A dioxygenase enzyme attacks the aromatic ring, incorporating two oxygen atoms to form a dihydrodiol.

Dehydrogenation: The dihydrodiol is then dehydrogenated to form a substituted catechol.

Ring Cleavage: The catechol intermediate undergoes ortho- or meta-cleavage, catalyzed by another dioxygenase, breaking open the aromatic ring. elizadeuniversity.edu.ng

Further Metabolism: The resulting aliphatic intermediates are further metabolized through central metabolic pathways, eventually leading to carbon dioxide, water, and chloride ions.

In anaerobic environments, such as saturated soils, sediments, and certain subsurface zones, reductive dechlorination is a key degradation process for highly chlorinated aromatic compounds. eurochlor.org This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. eurochlor.org For polychlorinated biphenyls (PCBs), which are structurally related to polychlorinated benzonitriles, microbial reductive dechlorination is an important degradation mechanism, particularly for the more highly chlorinated congeners. nih.gov

The anaerobic degradation of this compound would likely proceed through a series of reductive dechlorination steps, leading to the formation of dichlorobenzonitriles, monochlorobenzonitriles, and ultimately benzonitrile. These less chlorinated intermediates are generally more susceptible to subsequent aerobic degradation. epa.govresearchgate.net Some anaerobic microorganisms can utilize chlorinated organic compounds as electron acceptors in a process known as "halorespiration". eurochlor.org

A diverse range of microbial communities has been implicated in the degradation of chlorinated aromatic compounds and nitriles. Bacteria are the primary drivers of this biodegradation.

Aerobic Degraders:

Pseudomonas spp.: This genus is well-known for its metabolic versatility and ability to degrade a wide variety of aromatic compounds, including chlorinated ones. nih.gov

Burkholderia spp.: Strains of this genus have been shown to grow on chlorobenzenes as their sole carbon and energy source. nih.gov

Rhodococcus spp. and Nocardia spp.: These actinobacteria are known to possess nitrilase enzymes capable of hydrolyzing the nitrile group of benzonitriles. nih.gov

Anaerobic Degraders:

Dehalococcoides spp.: This genus of bacteria is known for its ability to carry out halorespiration, reductively dechlorinating a variety of chlorinated compounds. nih.gov

The degradation of this compound in a contaminated environment would likely involve the synergistic action of different microbial populations. For instance, anaerobic bacteria could initiate the degradation by removing chlorine atoms, and then aerobic bacteria could complete the degradation of the resulting less-chlorinated benzonitriles.

Dioxygenases are a crucial class of enzymes in the aerobic degradation of aromatic compounds. nih.gov They catalyze the incorporation of both atoms of molecular oxygen into their substrates. nih.gov In the context of this compound degradation, dioxygenases would play two key roles:

Initial Ring Activation: A ring-hydroxylating dioxygenase would catalyze the initial attack on the aromatic ring, leading to the formation of a dihydrodiol and subsequently a chlorocatechol. nih.gov The substrate specificity of these initial dioxygenases is a critical factor determining the range of compounds that can be degraded. nih.gov

Ring Cleavage: Once a chlorocatechol intermediate is formed, a ring-cleavage dioxygenase would catalyze the cleavage of the aromatic ring. This can occur via two main pathways:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups of the catechol.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. elizadeuniversity.edu.ng

The efficiency of these dioxygenases towards this compound would depend on the position of the chlorine atoms and the electronic properties of the molecule.

Abiotic Degradation Processes (e.g., Photochemical, Hydrolytic)

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Photochemical Degradation: Photolysis, or degradation by sunlight, can be a significant abiotic degradation pathway for some aromatic compounds. nih.gov Studies on various halobenzonitriles have shown that they can undergo direct photolysis in aqueous solutions when exposed to light at wavelengths greater than 290 nm. nih.gov The quantum yields, a measure of the efficiency of a photochemical reaction, vary depending on the specific halogen substituents and their positions on the benzene ring. nih.gov For instance, the photoreactivity of bromoxynil (B128292) and ioxynil (B1672095) in water is comparable, while chloroxynil is more photoreactive. nih.gov It is plausible that this compound would also be susceptible to photodegradation, with the rate depending on factors such as water clarity, depth, and the presence of photosensitizing substances.

Hydrolytic Degradation: Hydrolysis is the cleavage of a chemical bond by the addition of water. The nitrile group of benzonitriles can undergo hydrolysis to form a carboxylic acid and ammonia. doubtnut.comyoutube.com This reaction can be catalyzed by acids or bases. semanticscholar.orgrsc.org The rate of hydrolysis is influenced by pH and temperature. While microbial nitrilases can significantly accelerate this process, abiotic hydrolysis may also occur, albeit at a slower rate under typical environmental conditions.

Data Tables

Table 1: Key Microbial Genera Involved in the Degradation of Chlorinated Aromatic Compounds and Nitriles

Microbial GenusDegradation CapabilityMetabolic Pathway
PseudomonasAerobic degradation of chlorinated aromaticsDioxygenase-mediated ring cleavage
BurkholderiaAerobic degradation of chlorobenzenesDioxygenase-mediated ring cleavage
RhodococcusHydrolysis of nitrilesNitrilase activity
NocardiaHydrolysis of nitrilesNitrilase activity
DehalococcoidesAnaerobic reductive dechlorinationHalorespiration

Table 2: Comparison of Abiotic Degradation Processes for Halogenated Benzonitriles

CompoundDegradation ProcessKey Findings
ChlorothalonilPhotolysisLow photolysis rate in water (Quantum Yield = 0.0001). nih.gov
Dichlobenil (B1670455)PhotolysisPhotostable under laboratory conditions. nih.gov
ChloroxynilPhotolysisPhotoreactive in water (Quantum Yield = 0.0060). nih.gov
BromoxynilPhotolysisPhotoreactive in water (Quantum Yield = 0.0093). nih.gov
IoxynilPhotolysisPhotoreactive in water (Quantum Yield = 0.0024). nih.gov
BenzonitrileHydrolysisCan be hydrolyzed to benzoic acid under acidic or basic conditions. doubtnut.comyoutube.comsemanticscholar.orgrsc.org

Sorption to Environmental Matrices (Soil, Sediment)

The movement and availability of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. While direct studies on this compound are lacking, research on the related compound dichlobenil indicates that it is expected to have high to moderate mobility in soil. The sorption of dichlobenil is influenced by the organic carbon content of the soil, a key factor for many organic chemicals.

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter in soil and sediment. For dichlobenil, Koc values have been measured in the range of 49 to 323, suggesting a variable degree of sorption depending on the specific soil characteristics. In general, higher organic carbon content in soil leads to stronger sorption, which can reduce the availability of the compound in the water phase and limit its potential for leaching into groundwater.

The sorption process for chlorinated organic compounds in sedimentary rocks, which can be components of soil and sediment, has been shown to be influenced by the organic matter content within the rock matrix. Studies on dichlorobenzene and trichlorobenzene have demonstrated that sorption can be higher than predicted, which may lead to extended cleanup times in contaminated areas.

Table 1: Predicted Sorption Characteristics of Trichlorobenzonitriles based on Dichlobenil Data

ParameterValue Range for DichlobenilImplication for this compound
Mobility in SoilHigh to ModerateLikely to exhibit similar mobility, with potential for leaching in low organic matter soils.
Koc (L/kg)49 - 323Sorption will be a significant process, influenced by soil organic carbon content.

Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Food Webs

Bioaccumulation is the process by which a chemical is taken up by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.

For this compound, specific data on bioaccumulation and biomagnification are not available. However, based on information for the related compound dichlobenil, the potential for significant bioaccumulation in fish appears to be low. This suggests that this compound may also not accumulate to high levels in aquatic organisms. The process of biomagnification is a concern for persistent, bioaccumulative, and toxic (PBT) substances. For a chemical to biomagnify, it must be persistent in the environment, bioaccumulate in organisms, and be transferred through the food web. Given the limited data on the bioaccumulation of dichlobenil, the biomagnification potential of this compound is uncertain but may be limited if its bioaccumulation potential is indeed low.

Ecotoxicity Assessment in Model Organisms

Terrestrial Ecotoxicity Studies

The impact of this compound on terrestrial organisms is another important aspect of its environmental risk profile. Again, using dichlobenil as a proxy, it is considered to be of low acute toxicity to birds and mammals. epa.gov However, it is recognized as being toxic to non-target terrestrial plants. epa.gov This is expected, as benzonitrile compounds like dichlobenil are used as herbicides. Therefore, this compound would also likely exhibit phytotoxicity.

Table 3: Terrestrial Ecotoxicity of Dichlobenil (as a proxy for this compound)

Organism GroupToxicity Classification
BirdsLow Acute Toxicity
MammalsLow Acute Toxicity
Terrestrial PlantsToxic

Mechanisms of Ecotoxicity at the Molecular and Cellular Level

The ecotoxicity of this compound at the molecular and cellular level is an area of significant concern due to its classification as a chlorinated aromatic compound. While direct research on this specific isomer is limited, the mechanisms of toxicity can be inferred from studies on structurally related compounds, such as other chlorinated benzonitriles and aromatic hydrocarbons. The primary mechanisms are believed to involve the induction of oxidative stress leading to cellular damage and interference with crucial detoxification pathways.

Oxidative Stress and Cellular Damage Pathways

Exposure to chlorinated organic compounds can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capabilities of an organism, a state known as oxidative stress. mdpi.com This is a key mechanism through which these compounds exert their toxic effects. In the case of compounds structurally similar to this compound, such as chlorobenzene, exposure has been shown to increase intracellular ROS levels. nih.gov This elevation in ROS can lead to a cascade of damaging cellular events.

The overproduction of ROS can overwhelm the cell's antioxidant systems, which include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferases (GSTs), as well as non-enzymatic antioxidants like glutathione (GSH). mdpi.com When these defenses are compromised, ROS can react with and damage essential biomolecules. This includes lipid peroxidation of cell membranes, oxidation of proteins, and damage to nucleic acids, which can result in mutations and impaired cellular function. mdpi.com

Table 1: Potential Cellular Responses to Oxidative Stress Induced by Chlorinated Aromatic Compounds

Cellular ComponentEffect of Oxidative StressPotential Consequence
Lipids Peroxidation of polyunsaturated fatty acids in cell membranesLoss of membrane fluidity and integrity, impaired function of membrane-bound proteins
Proteins Oxidation of amino acid residues, formation of protein carbonylsEnzyme inactivation, altered protein structure and function, protein aggregation
Nucleic Acids Oxidation of DNA bases (e.g., formation of 8-oxo-2'-deoxyguanosine), single and double-strand breaksMutations, genomic instability, impaired DNA replication and transcription, apoptosis
Antioxidant Defense System Depletion of glutathione (GSH), inactivation of antioxidant enzymesReduced capacity to neutralize ROS, exacerbation of oxidative damage
Interference with Detoxification Pathways

Organisms possess enzymatic systems to metabolize and eliminate foreign compounds (xenobiotics). These detoxification pathways typically occur in two main phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups on the xenobiotic, making it more water-soluble. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione, glucuronic acid, or sulfate (B86663), to further increase their water solubility and facilitate their excretion. ecronicon.net

Chlorinated aromatic compounds are known to interact with these detoxification pathways. nih.gov They can act as substrates, inducers, or inhibitors of CYP enzymes. nih.gov The metabolism of these compounds by CYPs can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound, a process known as bioactivation. These reactive intermediates can then contribute to oxidative stress and cellular damage.

Furthermore, the detoxification process itself can be overwhelmed by high concentrations or persistent exposure to compounds like this compound. The depletion of co-factors essential for Phase II conjugation, such as glutathione, can impair the organism's ability to eliminate the toxicant and its metabolites, leading to their accumulation and prolonged toxic effects. mdpi.com The interference with these critical detoxification pathways is a significant contributor to the ecotoxicity of chlorinated aromatic compounds.

Advanced Approaches in Environmental Risk Assessment

The environmental risk assessment of chemicals like this compound is evolving beyond traditional toxicity testing. Advanced approaches are being developed and implemented to provide more predictive, efficient, and mechanistically informative assessments.

Predictive Ecotoxicology Models (e.g., Read-Across Concepts)

For many chemicals, including this compound, extensive empirical ecotoxicity data may be lacking. In such cases, predictive models are invaluable tools. Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity, including toxicity. nih.gov For benzonitriles, QSAR studies have indicated that toxicity is influenced by factors such as hydrophobicity and chemical reactivity. nih.gov

Read-across is another key predictive approach that is gaining regulatory acceptance. europa.euspringernature.comepa.gov This method involves filling data gaps for a target chemical by using data from one or more structurally similar and/or mechanistically related source chemicals (analogues). nih.govtoxicology.org Given the lack of specific data for this compound, a read-across approach using data from other trichlorobenzonitrile isomers or other chlorinated benzonitriles would be a scientifically sound strategy for a preliminary risk assessment. The validity of the read-across is strengthened by a clear justification of the similarity between the source and target chemicals in terms of their physicochemical properties, toxicokinetics, and mechanisms of action. europa.eutoxicology.org

Table 2: Key Considerations for a Read-Across Approach for this compound

AspectDescriptionRelevance
Structural Similarity Comparison of molecular structure, including the position of chlorine atoms and the nitrile group.Structural similarity is the primary basis for analogue selection.
Physicochemical Properties Comparison of properties like log Kow (hydrophobicity), water solubility, and vapor pressure.These properties influence the environmental fate, bioavailability, and toxicokinetics of the chemical.
Toxicokinetics Assessment of absorption, distribution, metabolism, and excretion (ADME) profiles.Similar ADME profiles suggest that the chemicals will behave similarly within an organism.
Mechanism of Action Understanding the common molecular initiating events and adverse outcome pathways.A shared mechanism of action provides a strong biological basis for the read-across.

"Omics" Approaches in Ecotoxicology (Transcriptomics, Proteomics, Metabolomics)

"Omics" technologies provide a high-throughput analysis of the complete set of molecules of a specific type within a cell, tissue, or organism. These approaches offer a holistic view of the biological response to chemical exposure and can elucidate mechanisms of toxicity. nih.gov

Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) to understand how gene expression is altered following exposure to a toxicant. nih.govresearchgate.net For a compound like this compound, transcriptomic analysis could reveal the upregulation of genes involved in stress responses, such as those related to oxidative stress and DNA damage repair, and changes in the expression of genes encoding detoxification enzymes. mdpi.com

Proteomics involves the large-scale study of proteins (the proteome), including their expression levels, modifications, and interactions. duke.edu Proteomic studies can identify protein biomarkers of exposure and effect, providing insights into the cellular pathways disrupted by the chemical.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. jci.orgmdpi.comnih.govresearchgate.net It can reveal alterations in metabolic pathways, such as energy metabolism and amino acid metabolism, resulting from toxicant exposure. jci.org

Integrating these "omics" data can provide a comprehensive understanding of the adverse outcome pathways initiated by exposure to this compound, from the molecular initiating event to the adverse outcome at the organism or population level.

Assessment of Chemical Mixture Effects (Synergistic, Antagonistic Interactions)

In the environment, organisms are rarely exposed to single chemicals. Instead, they are exposed to complex mixtures of pollutants. nih.gov The combined effect of chemicals in a mixture can be additive (the total effect is the sum of the individual effects), synergistic (the combined effect is greater than the sum of the individual effects), or antagonistic (the combined effect is less than the sum of the individual effects). sustainability-directory.comnih.gov

Assessing the effects of chemical mixtures is a critical aspect of a realistic environmental risk assessment. europa.eu For this compound, it is important to consider its potential interactions with other common environmental contaminants, such as other pesticides, heavy metals, and industrial chemicals. nih.gov For example, if this compound acts as an inhibitor of a specific detoxification enzyme, its presence could enhance the toxicity of other chemicals that are normally detoxified by that enzyme, leading to a synergistic effect. Understanding these interactions is essential for predicting the true environmental impact of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural and Vibrational Analysis

Spectroscopic methods are indispensable for probing the molecular structure and vibrational modes of 2,3,4-trichlorobenzonitrile. Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique and complementary information.

The key vibrational modes for this compound would include:

C≡N Stretching: A sharp and strong absorption band characteristic of the nitrile group, typically appearing in the 2220-2240 cm⁻¹ region for aromatic nitriles.

Aromatic C-H Stretching: These vibrations are expected to appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of varying intensity would be observed in the 1400-1600 cm⁻¹ range, corresponding to the vibrations of the benzene (B151609) ring.

C-Cl Stretching: Strong absorption bands in the fingerprint region, typically below 1100 cm⁻¹, are indicative of the carbon-chlorine bonds. The exact positions of these bands would be sensitive to the substitution pattern on the aromatic ring.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
C≡N Stretch 2240 - 2220 Strong, Sharp
Aromatic C=C Stretch 1600 - 1400 Medium to Strong
In-plane C-H Bending 1300 - 1000 Medium
C-Cl Stretch 1100 - 700 Strong

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar chlorinated aromatic nitriles. Specific experimental values for this compound may vary.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to its molecular vibrations. A notable feature in the Raman spectrum of benzonitrile (B105546) and its derivatives is the intense band associated with the C≡N stretching vibration. Studies on other chlorinated benzonitriles have utilized Raman spectroscopy to investigate their molecular structure and vibrational properties. For instance, in a study of benzonitrile on a silver surface, the C≡N stretching mode was a key indicator of the molecule's interaction with the surface frontiersin.org.

Key expected Raman shifts for this compound would include:

C≡N Stretching: A strong, sharp peak around 2230 cm⁻¹.

Ring Breathing Mode: A symmetric vibration of the benzene ring, which is typically strong in the Raman spectrum.

C-Cl Stretching: These vibrations would also be observable, and their positions would help in confirming the substitution pattern.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for confirming the identity of this compound and distinguishing it from its isomers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show signals for the two aromatic protons. The chemical shifts and coupling patterns of these protons would be unique to this specific substitution pattern. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would appear as a doublet of doublets, coupled to the proton at position 5 and with a smaller long-range coupling. The precise chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitrile groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information about the carbon skeleton. For this compound, seven distinct signals would be expected: one for the nitrile carbon and six for the aromatic carbons. The chemical shifts of the carbons bonded to chlorine atoms would be significantly affected. The nitrile carbon would appear in the characteristic region for this functional group (around 115-120 ppm).

NMR is particularly powerful for isomer differentiation. Each trichlorobenzonitrile isomer would have a unique set of chemical shifts and coupling constants in its ¹H and ¹³C NMR spectra, allowing for unambiguous identification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H NMR
H-5 7.6 - 7.8 d
H-6 7.4 - 7.6 d
¹³C NMR
C-1 (C-CN) 110 - 115 s
C-2 (C-Cl) 135 - 140 s
C-3 (C-Cl) 130 - 135 s
C-4 (C-Cl) 138 - 142 s
C-5 130 - 134 d
C-6 128 - 132 d

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data for similar compounds. Specific experimental values for this compound may vary. Multiplicity: s = singlet, d = doublet.

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules like this compound. arcjournals.orgunibo.it Density Functional Theory (DFT) is a commonly used method to calculate optimized molecular geometries and predict vibrational frequencies (FTIR and Raman) and NMR chemical shifts. researchgate.net

Computational studies on related molecules, such as various isomers of dichlorobenzonitrile, have shown good agreement between calculated and experimental spectra, demonstrating the reliability of these methods. researchgate.net For this compound, a computational approach would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: Calculating the vibrational frequencies and their corresponding intensities for the FTIR and Raman spectra.

NMR Calculations: Predicting the ¹H and ¹³C chemical shifts.

These computational predictions can aid in the interpretation of experimental spectra and provide a basis for identifying the compound in complex mixtures.

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques are essential for separating this compound from isomers and other compounds in a mixture, while mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

HRGC/HRMS is a highly sensitive and selective analytical technique well-suited for the analysis of chlorinated aromatic compounds. publications.gc.capublications.gc.canih.gov This method combines the excellent separation capabilities of high-resolution gas chromatography with the precise mass determination of high-resolution mass spectrometry.

In the analysis of this compound, the HRGC component would separate it from its isomers based on their different boiling points and interactions with the stationary phase of the chromatographic column. The separated compound would then enter the mass spectrometer, where it is ionized. HRMS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₇H₂Cl₃N).

The mass spectrum would also show a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl), which would further aid in the identification of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information. For chlorinated compounds, the loss of chlorine atoms is a common fragmentation pathway.

The high selectivity and sensitivity of HRGC/HRMS make it an ideal method for the trace analysis of this compound in environmental and biological samples. Standard methods for the analysis of other chlorinated compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs), often rely on HRGC/HRMS, and similar protocols could be adapted for trichlorobenzonitriles. envirosymposium.group

Table 3: Compound Names Mentioned

Compound Name
This compound
Dichlorobenzonitrile
Benzonitrile
Polychlorinated dibenzo-p-dioxins

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways with Improved Sustainability

Traditional synthesis routes for chlorinated aromatic compounds often rely on harsh conditions and hazardous reagents, prompting a shift towards greener and more sustainable alternatives. Future research will focus on developing novel synthetic pathways for 2,3,4-Trichlorobenzonitrile that prioritize efficiency, safety, and minimal environmental impact.

Key research thrusts include:

Catalyst Development: Exploration of novel, highly selective, and reusable catalysts to direct the chlorination of benzonitrile (B105546) or the cyanation of trichlorobenzene with greater precision, minimizing the formation of unwanted isomers and byproducts. This includes metal-free catalytic systems and photocatalysis, which can operate under milder conditions. mdpi.com

Alternative Reagents and Solvents: Investigating the use of less hazardous chlorinating agents and environmentally benign solvent systems, such as ionic liquids or supercritical fluids. rsc.org For instance, ionic liquids have demonstrated potential as recyclable agents that can act as co-solvents and catalysts, simplifying separation processes. rsc.org

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. Future studies will likely aim to design and optimize flow reactors for the synthesis of this compound, allowing for precise temperature and pressure management and reducing reaction times.

Electrochemical Synthesis: Electrochemical methods, which use electricity to drive chemical reactions, represent a promising green alternative. Research into the electrosynthesis of aromatic nitriles is an active field, potentially offering a transition-metal-free pathway with high efficiency and selectivity. bohrium.com

Synthetic Approach Potential Advantages Research Focus
Advanced Catalysis Higher selectivity, reduced waste, milder reaction conditionsDevelopment of metal-free catalysts, photocatalytic systems
Green Solvents Reduced environmental impact, easier product recoveryApplication of ionic liquids, supercritical CO2
Flow Chemistry Improved safety, scalability, and process controlReactor design and optimization for continuous production
Electrosynthesis Avoidance of harsh reagents, high efficiencyDevelopment of transition-metal-free mediated reactions

Deeper Elucidation of Biological Targets and Mechanisms of Action

While the toxicological profile of this compound is an area of ongoing investigation, a detailed understanding of its specific biological targets and the molecular mechanisms underlying its effects remains largely unexplored. Future research will leverage advanced biochemical and molecular biology techniques to pinpoint these interactions.

Emerging research areas include:

Target Identification: Utilizing techniques such as proteomics, chemical proteomics (e.g., activity-based protein profiling), and genetic screening to identify specific proteins, enzymes, or receptors that directly interact with this compound or its metabolites.

Mechanism of Toxicity: Moving beyond broad toxicity assays to investigate specific cellular pathways disrupted by the compound. This includes studying its effects on mitochondrial function, oxidative stress, endocrine signaling, and gene expression. For related compounds like 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, research has shown inhibition of viral replication, suggesting that specific cellular processes required by pathogens could be a target. nih.govnih.gov

Receptor Antagonism/Agonism: Investigating the potential for chlorinated benzonitriles to act as antagonists or agonists for specific receptors. For example, derivatives of methylbenzonitrile have been designed as dual antagonists for adenosine (B11128) receptors, a key target in cancer immunotherapy, highlighting the potential for this chemical scaffold to interact with important biological signaling pathways. nih.gov

Metabolic Pathway Analysis: Characterizing the metabolic fate of this compound in various organisms to identify key metabolites and the enzymes responsible for their formation. Understanding these pathways is crucial for assessing bioaccumulation potential and identifying potentially more toxic intermediate compounds.

Advanced Bioremediation and Detoxification Strategies for Environmental Contamination

Given the persistence of chlorinated aromatic compounds in the environment, developing effective and sustainable remediation strategies is a critical research goal. Future efforts will focus on harnessing and enhancing biological processes for the detoxification of sites contaminated with this compound.

Key research directions are:

Microbial Degradation: Isolating and characterizing novel microbial strains from contaminated environments that are capable of degrading this compound. Research on related compounds like dichloronitrobenzenes has demonstrated that bacteria can utilize these compounds, suggesting that microbes capable of degrading trichlorobenzonitriles may exist. nih.gov

Enzymatic Pathways: Identifying and characterizing the specific enzymes and genetic pathways involved in the breakdown of the compound. This could involve dioxygenases, reductases, or hydrolases that initiate the degradation process. Understanding these pathways is the first step toward engineering more efficient bioremediation systems.

Immobilized Bioreactors: Developing bioremediation systems that utilize microorganisms immobilized on supportive materials like biochar. This approach can enhance the efficiency and stability of the degrading bacteria and has shown promise for the remediation of other chlorinated aromatic pollutants. frontiersin.org

Metabolic Engineering: Genetically engineering microorganisms to enhance their degradation capabilities. This could involve introducing or modifying genes that code for key degradative enzymes, creating microbial "cell factories" specifically designed for the efficient breakdown of this compound and its toxic byproducts. cabidigitallibrary.org

Remediation Strategy Principle Future Research Goal
Natural Attenuation Use of naturally occurring microbial populationsIsolate and identify novel bacterial and fungal strains with degradation capabilities.
Biostimulation Addition of nutrients to enhance native microbial activityOptimize nutrient conditions to specifically promote the growth of degraders.
Bioaugmentation Introduction of specialized microbes to a contaminated siteDevelop robust microbial consortia for complete mineralization of the compound.
Phytoremediation Use of plants to uptake and degrade contaminantsIdentify plant species and associated rhizospheric microbes that can transform this compound.

Application in Materials Science and Functional Molecule Design

The unique electronic and structural properties conferred by the chlorine and nitrile functional groups make this compound a potentially valuable building block in materials science and medicinal chemistry. Future research will explore its incorporation into novel functional materials and complex organic molecules.

Potential applications and research areas include:

High-Performance Polymers: The rigidity and polarity of the trichlorinated benzene (B151609) ring could be exploited in the synthesis of polymers with high thermal stability, chemical resistance, and specific dielectric properties. Research into analogous fluorinated compounds, such as 2,3,4-Trifluorobenzonitrile, has highlighted their utility in creating advanced polymers. nbinno.com

Liquid Crystals: The rod-like shape and dipole moment of chlorinated benzonitriles make them potential precursors or components for liquid crystal materials used in display technologies.

Functional Dyes and Pigments: The aromatic system can be chemically modified to create novel dyes and pigments. The electron-withdrawing nature of the chlorine and nitrile groups can be used to tune the optical and electronic properties of the resulting chromophores.

Medicinal Chemistry Scaffold: The compound can serve as a starting scaffold for the synthesis of more complex molecules with potential pharmaceutical activity. The chlorine atoms provide multiple sites for further chemical modification and functionalization, allowing for the creation of diverse molecular libraries for drug discovery screening. technologynetworks.com

Computational Molecular Design: Utilizing de novo molecule generation and other computational chemistry tools to design novel functional molecules based on the this compound scaffold. chemrxiv.orgbiorxiv.org These methods can predict properties and guide synthetic efforts towards molecules with desired characteristics, accelerating the discovery of new materials and therapeutic agents.

Multidisciplinary Research Approaches and Systems Biology Integration

Addressing the complex challenges associated with compounds like this compound requires a departure from siloed research. Future progress will depend on the integration of knowledge and techniques from chemistry, biology, environmental science, and computational science.

Key integrative approaches include:

Systems Biology: Applying a systems biology approach to understand the holistic impact of this compound on an organism. oapen.org This involves using 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) to create a comprehensive picture of the cellular response to exposure, identifying entire pathways that are perturbed rather than single molecular targets.

Ecotoxicology and Environmental Fate Modeling: Combining laboratory toxicity data with environmental monitoring and computational modeling to predict the transport, fate, and ecological impact of the compound in complex ecosystems. This multidisciplinary effort is crucial for conducting accurate environmental risk assessments.

Computational Toxicology: Using quantitative structure-activity relationship (QSAR) models and other computational tools to predict the toxicity of this compound and its environmental byproducts. These models can help prioritize research efforts and reduce the need for extensive animal testing.

Collaborative Research Networks: Fostering collaboration between academic researchers, industrial chemists, and regulatory agencies to ensure that research on synthesis, application, and safety proceeds in a coordinated manner. Such collaborations are essential for translating fundamental research into practical solutions for sustainable chemistry and environmental protection. nih.gov

Q & A

Q. What are the established synthetic routes for 2,3,4-Trichlorobenzonitrile, and how can researchers optimize reaction yields?

The primary synthesis involves the Sandmeyer reaction starting from 2,3,4-trichloroaniline. In this method, the diazonium salt intermediate is treated with CuCl and NaCN, yielding 37% product with a melting point of 93–94°C . To optimize yields, researchers should:

  • Monitor reaction temperature (exothermic diazotization requires controlled cooling).
  • Adjust stoichiometric ratios of CuCl and NaCN to minimize side reactions.
  • Purify intermediates (e.g., diazonium salts) to avoid contamination. Evidence from alternative routes, such as direct cyanation of trichlorobenzene derivatives, is limited but warrants exploration .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • IR Spectroscopy : A sharp absorption band at 2235 cm⁻¹ confirms the nitrile (C≡N) group .
  • ¹H NMR : Peaks at δ = 7.48–7.57 ppm (dd, AB system, J = 8 Hz) correspond to aromatic protons at positions 5 and 6, consistent with the trichloro substitution pattern .
  • ¹³C NMR : Signals at δ = 113.5 (C-1) and 114.9 (CN) validate the nitrile and aromatic carbon environments .

Q. What are the key reactivity patterns of this compound under acidic or basic conditions?

Under reflux with 75% H₂SO₄ , the nitrile group hydrolyzes to a carboxylic acid, yielding 2,3,4-Trichlorobenzoic acid (7% yield, m.p. 187°C). This reaction requires prolonged heating (5+ hours) and careful purification via column chromatography . Base-mediated reactions (e.g., nucleophilic substitution) remain underexplored but could target chlorine substituents for functionalization.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

Literature reports a melting point of 87°C versus experimentally observed 93–94°C . Potential causes include:

  • Polymorphism : Crystallization conditions (solvent, cooling rate) may favor different crystal forms.
  • Impurities : Residual NaCN or CuCl in the product lowers melting points. Recrystallization from ethanol or hexane is recommended.
  • Instrument calibration : Verify differential scanning calorimetry (DSC) settings for accuracy.

Q. What computational methods predict the electronic properties of this compound for applications in materials science?

Density Functional Theory (DFT) can model:

  • Electrostatic potential maps to identify reactive sites (e.g., electron-deficient aromatic rings due to chlorine substituents).
  • Frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer behavior in supramolecular systems. Experimental validation via cyclic voltammetry is advised to correlate computational predictions with redox activity .

Q. What are the environmental degradation pathways of this compound, and how do they impact toxicity studies?

While direct data is scarce, analogous trichlorobenzene derivatives undergo:

  • Photodegradation : UV exposure cleaves C–Cl bonds, forming dichloro derivatives.
  • Microbial metabolism : Soil bacteria may hydrolyze the nitrile to amides or carboxylic acids, altering toxicity profiles. Researchers should conduct soil column experiments with LC-MS/MS monitoring to identify metabolites and assess bioaccumulation potential .

Q. How does this compound interact with biological targets in medicinal chemistry applications?

The compound’s nitrile group acts as a hydrogen-bond acceptor, enabling interactions with enzyme active sites. For example:

  • Kinase inhibition : Docking studies suggest binding to ATP pockets via π-π stacking with aromatic residues.
  • Prodrug potential : Hydrolysis to 2,3,4-Trichlorobenzoic acid could modulate bioavailability .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects .
  • Data Reproducibility : Report crystallization solvents and purification methods in detail to address polymorphism concerns.
  • Environmental Testing : Combine OECD guidelines for biodegradation with high-resolution mass spectrometry to track degradation intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.